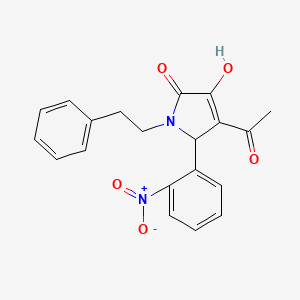

3-ethyl-2,6-diphenyl-4-piperidinone

説明

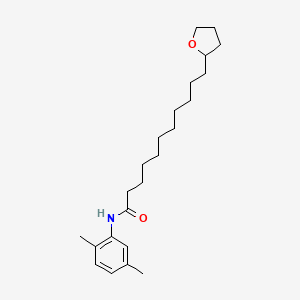

3-ethyl-2,6-diphenyl-4-piperidinone (EDDP) is a chemical compound that belongs to the class of piperidinone derivatives. It is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has attracted scientific attention due to its potential use as a biomarker for methadone treatment monitoring and its pharmacological properties, which include analgesic and antidepressant effects.

作用機序

The exact mechanism of action of 3-ethyl-2,6-diphenyl-4-piperidinone is not fully understood. However, it has been shown to interact with several neurotransmitter systems, including the opioid, serotonin, and dopamine systems. 3-ethyl-2,6-diphenyl-4-piperidinone has a weak affinity for the mu-opioid receptor and can produce analgesic effects in animal models. It also has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.

Biochemical and physiological effects:

3-ethyl-2,6-diphenyl-4-piperidinone has been shown to have several biochemical and physiological effects. It can inhibit the reuptake of serotonin and dopamine, leading to increased synaptic levels of these neurotransmitters. It also can modulate the activity of ion channels and receptors involved in pain perception and mood regulation. In animal models, 3-ethyl-2,6-diphenyl-4-piperidinone has been found to reduce pain sensitivity and improve mood-related behaviors.

実験室実験の利点と制限

3-ethyl-2,6-diphenyl-4-piperidinone has several advantages as a research tool. It is a stable and easily detectable metabolite that can be measured in various biological matrices. Its concentration reflects the extent of methadone metabolism, which can provide valuable information for drug monitoring and dosing. In addition, 3-ethyl-2,6-diphenyl-4-piperidinone has pharmacological properties that can be exploited for the development of new analgesic and antidepressant drugs.

However, there are also limitations to the use of 3-ethyl-2,6-diphenyl-4-piperidinone in lab experiments. Its pharmacokinetics and pharmacodynamics can be influenced by various factors, such as age, gender, and co-administration of other drugs. Its effects on different neurotransmitter systems may vary depending on the experimental conditions and the animal model used. Therefore, caution should be taken when interpreting the results of studies involving 3-ethyl-2,6-diphenyl-4-piperidinone.

将来の方向性

There are several future directions for research involving 3-ethyl-2,6-diphenyl-4-piperidinone. One area of interest is the development of new biomarkers for methadone treatment monitoring. 3-ethyl-2,6-diphenyl-4-piperidinone has shown promise as a reliable and sensitive biomarker, but further studies are needed to validate its clinical utility and to explore alternative biomarkers that may be more specific and informative.

Another area of interest is the pharmacological properties of 3-ethyl-2,6-diphenyl-4-piperidinone. Its weak affinity for the mu-opioid receptor and its effects on serotonin and dopamine systems suggest that it may have potential as a new analgesic and antidepressant drug. However, more research is needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.

In conclusion, 3-ethyl-2,6-diphenyl-4-piperidinone is a chemical compound that has attracted scientific attention due to its potential use as a biomarker for methadone treatment monitoring and its pharmacological properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 3-ethyl-2,6-diphenyl-4-piperidinone as a research tool and as a therapeutic agent.

合成法

3-ethyl-2,6-diphenyl-4-piperidinone can be synthesized from methadone through a process of demethylation and oxidation. The most common method involves the use of hydrogen peroxide and acetic acid as oxidizing agents, followed by extraction and purification steps. The yield and purity of 3-ethyl-2,6-diphenyl-4-piperidinone can vary depending on the reaction conditions and the quality of the starting material.

科学的研究の応用

3-ethyl-2,6-diphenyl-4-piperidinone has been extensively studied as a biomarker for methadone treatment monitoring. Methadone is a long-acting opioid that is used to reduce withdrawal symptoms and cravings in individuals with opioid addiction. However, the optimal dose of methadone varies among individuals, and therapeutic drug monitoring is necessary to ensure safe and effective treatment. 3-ethyl-2,6-diphenyl-4-piperidinone is a major metabolite of methadone that can be detected in urine, blood, and other body fluids. Its concentration reflects the extent of methadone metabolism and can be used to adjust the dose and monitor compliance.

特性

IUPAC Name |

3-ethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-17,19-20H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXDRONNNYCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385664 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,6-diphenylpiperidin-4-one | |

CAS RN |

127895-86-7 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)

![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)

![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943224.png)

![5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4943232.png)

![N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4943235.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4943240.png)

![9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B4943246.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)

![methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4943266.png)